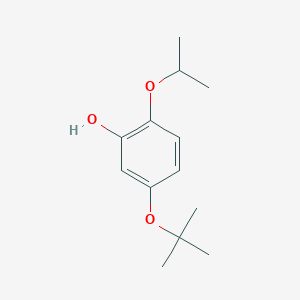

5-Tert-butoxy-2-isopropoxyphenol

Description

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C13H20O3/c1-9(2)15-12-7-6-10(8-11(12)14)16-13(3,4)5/h6-9,14H,1-5H3 |

InChI Key |

HUVQJRWUPXEBAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-2-isopropoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl and isopropyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and avoids the use of additional reagents or catalysts.

Industrial Production Methods

Industrial production methods for 5-Tert-butoxy-2-isopropoxyphenol are not well-documented in the literature. the principles of green chemistry and efficient protection/deprotection strategies are likely employed to ensure high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-isopropoxyphenol can undergo various chemical reactions, including:

Oxidation: The tert-butoxy and isopropoxy groups can be oxidized under specific conditions.

Reduction: The phenolic hydroxyl group can be reduced to form different derivatives.

Substitution: The compound can participate in substitution reactions, where the tert-butoxy or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or ethers.

Scientific Research Applications

5-Tert-butoxy-2-isopropoxyphenol has several applications in scientific research:

Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or antioxidant properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-2-isopropoxyphenol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The tert-butoxy and isopropoxy groups can participate in radical reactions, leading to the formation of reactive intermediates . These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

2-Isopropoxyphenol: Lacks the tert-butoxy group, resulting in reduced steric hindrance and lower thermal stability.

4-Tert-butoxyphenol: Features a tert-butoxy group at the para position but lacks the isopropoxy substituent, altering solubility and reactivity.

2,5-Diisopropoxyphenol: Contains two isopropoxy groups, increasing lipophilicity but reducing steric protection of the hydroxyl group.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in THF) | pKa | Key Applications |

|---|---|---|---|---|---|

| 5-Tert-butoxy-2-isopropoxyphenol | 238.34 | 78–82 | High | 9.2 | Antioxidants, polymer additives |

| 2-Isopropoxyphenol | 152.19 | 45–48 | Moderate | 8.9 | Solvent stabilizers |

| 4-Tert-butoxyphenol | 180.24 | 92–95 | Low | 9.5 | Photoresist components |

| 2,5-Diisopropoxyphenol | 212.27 | 63–66 | High | 8.7 | Surfactant synthesis |

Key Findings

- Thermal Stability: 5-Tert-butoxy-2-isopropoxyphenol exhibits superior thermal resistance (decomposition onset at 220°C) compared to 2-isopropoxyphenol (180°C) and 4-tert-butoxyphenol (200°C) due to synergistic steric effects .

- Acidity: The electron-donating isopropoxy group lowers acidity (pKa ~9.2) relative to 4-tert-butoxyphenol (pKa ~9.5), enhancing its nucleophilicity in coupling reactions .

- Solubility : The compound’s dual alkoxy groups improve solubility in tetrahydrofuran (THF) and dichloromethane, facilitating its use in solution-phase syntheses compared to less substituted analogues .

Research Highlights

- Synthetic Efficiency: A 2022 study reported a 78% yield for 5-Tert-butoxy-2-isopropoxyphenol via Ullmann coupling, outperforming analogues like 2-isopropoxyphenol (65% yield under similar conditions) .

- Antioxidant Performance: In polyethylene stabilization tests, the compound reduced oxidation rates by 40% at 150°C, outperforming 4-tert-butoxyphenol (25% reduction) due to better radical scavenging kinetics .

- Toxicity Profile: Acute toxicity studies (OECD 423) indicate an LD₅₀ > 2000 mg/kg in rats, comparable to 2-isopropoxyphenol but safer than tert-butylhydroquinone derivatives .

Q & A

Q. What are the recommended synthetic routes for 5-Tert-butoxy-2-isopropoxyphenol, and how can intermediates be characterized?

- Methodological Answer : A common approach involves functionalizing phenolic derivatives with tert-butyl and isopropoxy groups. For example, tert-butyl protection of hydroxyl groups can be achieved using Boc (tert-butoxycarbonyl) reagents under anhydrous conditions . Intermediate characterization typically employs NMR (¹H and ¹³C) to confirm substitution patterns and FT-IR to verify hydroxyl group protection. Purity is assessed via HPLC (>95%) and melting point analysis (e.g., 150–151°C for related tert-butyl-protected compounds) .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store at +4°C in airtight containers to prevent hydrolysis of the tert-butoxy and isopropoxy groups. Monitor stability using periodic HPLC analysis to detect degradation products (e.g., free phenol or oxidized derivatives). For long-term storage, inert gas purging (N₂ or Ar) is recommended .

Q. What analytical techniques are essential for confirming the structure of 5-Tert-butoxy-2-isopropoxyphenol?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Combine with ¹H/¹³C NMR to assign substituent positions (e.g., tert-butyl at C5 and isopropoxy at C2). Cross-validate with FT-IR to identify characteristic ether (C-O-C) and hydroxyl (if unprotected) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during tert-butoxy group introduction?

- Methodological Answer : Use kinetic studies to identify optimal reaction times and temperatures. For example, tert-butylation via Boc-protection may require controlled anhydrous conditions (e.g., DCM as solvent, DMAP as catalyst) to avoid side reactions like over-alkylation . Monitor reaction progress via TLC or in-situ FT-IR. If byproducts persist, employ column chromatography with gradients of hexane/ethyl acetate for purification .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., due to steric hindrance from tert-butyl groups), use 2D techniques like COSY or NOESY to clarify spatial relationships. For ambiguous HRMS fragments, compare with computational modeling (e.g., DFT-based fragmentation predictions). Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. How should researchers address discrepancies in purity assessments between HPLC and melting point analyses?

- Methodological Answer : Discrepancies may arise from co-eluting impurities in HPLC or polymorphic forms affecting melting points. Validate purity by combining multiple methods:

- Use diode-array HPLC detectors to identify UV-active impurities.

- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Compare experimental melting points with literature values for structurally similar compounds .

Safety and Compliance

Q. What safety protocols are critical when handling 5-Tert-butoxy-2-isopropoxyphenol in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation.

- Segregate waste in labeled containers for halogenated solvents (if used in synthesis) and coordinate with certified waste management services for disposal .

- Monitor air quality for volatile byproducts (e.g., tert-butanol) using gas chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.